4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile is a complex organic compound that features a benzotriazole moiety, a naphthyloxy group, and a phthalonitrile core. Compounds with such structures are often of interest in materials science, particularly in the development of dyes, pigments, and advanced materials due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzotriazole Moiety: Starting from aniline derivatives, benzotriazole can be synthesized through diazotization followed by cyclization.
Attachment of Naphthyloxy Group: The naphthyloxy group can be introduced via nucleophilic substitution reactions.
Formation of Phthalonitrile Core: The final step often involves the formation of the phthalonitrile core through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyloxy group.
Reduction: Reduction reactions could target the nitrile groups, converting them to amines.
Substitution: The benzotriazole and naphthyloxy groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted benzotriazole or naphthyloxy groups, and various functionalized phthalonitriles.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile may find applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of dyes, pigments, and advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In materials science: The electronic properties of the compound could be exploited in organic electronics or photonics.
In biology or medicine: The compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole.
Naphthyloxy Compounds: Compounds like 2-naphthol.
Phthalonitrile Derivatives: Compounds like phthalonitrile itself.
Uniqueness
4-(1H-1,2,3-benzotriazol-1-yl)-5-(2-naphthyloxy)phthalonitrile is unique due to the combination of its benzotriazole, naphthyloxy, and phthalonitrile moieties, which confer distinct electronic and structural properties that may not be present in simpler analogs.
Properties
Molecular Formula |
C24H13N5O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-naphthalen-2-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H13N5O/c25-14-18-12-23(29-22-8-4-3-7-21(22)27-28-29)24(13-19(18)15-26)30-20-10-9-16-5-1-2-6-17(16)11-20/h1-13H |
InChI Key |
XLTNAIOXUGRQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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